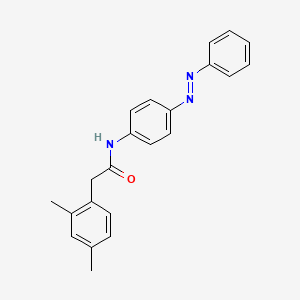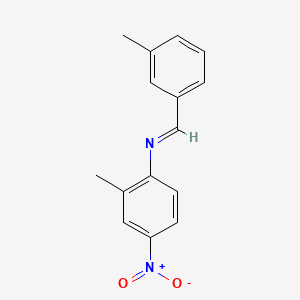![molecular formula C20H16O2 B14173312 Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate CAS No. 923037-24-5](/img/structure/B14173312.png)
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings separated by a three-carbon α,β-unsaturated carbonyl system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate involves its interaction with molecular targets through various pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial in its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties
Uniqueness
Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct photophysical and chemical properties
Eigenschaften
CAS-Nummer |
923037-24-5 |
|---|---|
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
methyl 3-(4-naphthalen-1-ylphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H16O2/c1-22-20(21)14-11-15-9-12-17(13-10-15)19-8-4-6-16-5-2-3-7-18(16)19/h2-14H,1H3 |
InChI-Schlüssel |
DGYCVWRUKCNIQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B14173235.png)
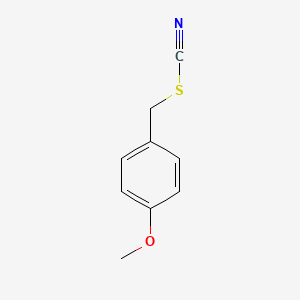

![2'-Chloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B14173245.png)
![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
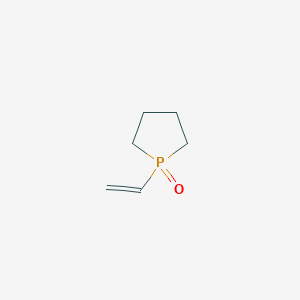
![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
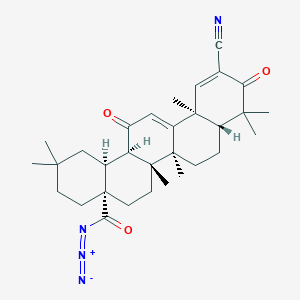
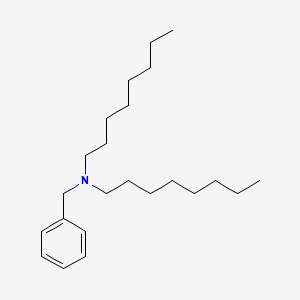
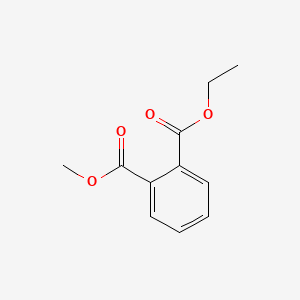
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
